What are the physical and chemical properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol?
What are the physical and chemical properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol?
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Authored by: A Senior Application Scientist
Introduction: 2-Amino-3-(4-methoxyphenyl)propan-1-ol, also known as O-methyl-DL-tyrosinol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its structure, derived from the amino acid tyrosine, incorporates a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and identifiers. The molecule consists of a propane backbone substituted with an amino group at position 2, a hydroxyl group at position 1, and a 4-methoxyphenyl group at position 3. The presence of a chiral center at the C2 position means the compound exists as a pair of enantiomers, (2R)- and (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, or as a racemic mixture.
Key Identifiers:
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IUPAC Name: 2-amino-3-(4-methoxyphenyl)propan-1-ol[1]
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Molecular Formula: C₁₀H₁₅NO₂[1]
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CAS Number: 176035-15-7 (for the racemate)[1]
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Canonical SMILES: COC1=CC=C(C=C1)CC(CO)N[1]
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InChI Key: GVLHBFBFUSPHJO-UHFFFAOYSA-N[1]
Caption: Chemical structure of 2-amino-3-(4-methoxyphenyl)propan-1-ol.
Physical Properties
The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings. While experimentally determined data for this specific compound is sparse, a combination of computed data and information from structurally similar molecules provides a reliable profile.
| Property | Value | Source |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| Appearance | Expected to be a white crystalline solid | Inferred from analogs[2] |
| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from analogs[3][4] |
Chemical Properties and Reactivity
The reactivity of 2-amino-3-(4-methoxyphenyl)propan-1-ol is governed by its three primary functional groups:
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Primary Amine (-NH₂): This group is basic and nucleophilic. It readily reacts with acids to form ammonium salts, and with electrophiles such as acyl chlorides and anhydrides to form amides. It can also undergo alkylation and participate in reductive amination reactions.
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Primary Alcohol (-CH₂OH): The hydroxyl group is nucleophilic and can be acylated to form esters or alkylated to form ethers. It can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and oxidizing agent used.
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4-Methoxyphenyl Group: The benzene ring is electron-rich due to the activating, ortho-para directing methoxy group (-OCH₃). It is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions ortho to the methoxy group.
The presence of both an amine and an alcohol group allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity.
Synthesis Protocol: Reductive Amination Approach
A common and effective method for synthesizing chiral amino alcohols is the reductive amination of a chiral amino acid derivative or a related precursor. The synthesis of a stereoisomer, (2R)-2-(4-Methoxybenzylamino)-propan-1-ol, provides a well-documented protocol that can be adapted. This approach involves the formation of an imine intermediate followed by its reduction.
Experimental Workflow:
Caption: Workflow for the synthesis of an amino alcohol via reductive amination.
Detailed Methodology: [2]
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Imine Formation: To a solution of D-alaninol (1.0 eq) in methanol, add 4-anisaldehyde (1.0 eq) with vigorous stirring. Continue to stir the mixture for 30 minutes at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.0 eq) portion-wise, ensuring the temperature remains low. After the addition is complete, remove the ice bath and allow the mixture to stir for one hour at room temperature.
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Work-up: Carefully quench the reaction by adding water to decompose any unreacted sodium borohydride. Partition the resulting solution between water and an organic solvent such as chloroform or ethyl acetate.
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Isolation and Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The final product, obtained as white crystals, can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and available data for the (2S)-enantiomer, the following spectral features are expected.[5]
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¹H NMR (Proton NMR): The spectrum should display characteristic signals for the aromatic protons (typically two doublets in the 6.8-7.2 ppm range), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and complex multiplets in the aliphatic region for the -CH₂-CH(N)-CH₂OH backbone. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
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¹³C NMR (Carbon NMR): The spectrum will show distinct peaks for the aromatic carbons, with the carbon attached to the methoxy group appearing downfield. Signals for the three aliphatic carbons of the propanol backbone and a peak for the methoxy carbon (around 55 ppm) will also be present.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and strong C-O stretching bands will be visible in the 1000-1250 cm⁻¹ region.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.1.
Safety, Handling, and Storage
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General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin, eyes, and clothing.[6][8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
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First Aid:
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Skin Contact: Immediately wash off with soap and plenty of water.[6]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[6]
Conclusion and Future Directions
2-Amino-3-(4-methoxyphenyl)propan-1-ol is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For professionals in drug discovery and development, this compound serves as a key starting material for creating diverse molecular scaffolds. Further research could focus on the development of more efficient and stereoselective synthetic routes and the exploration of its applications in asymmetric catalysis and the synthesis of novel bioactive compounds.
References
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PubChem. (n.d.). 2-Amino-3-[4-(methoxymethyl)phenyl]propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-[3-(4-methoxyphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). (2S)-2-amino-3-(4-methoxyphenyl)-1-propanol. Wiley. Retrieved from [Link]
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Chemical Synthesis Database. (2024). 2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]
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ChemBK. (2024, April 9). L-4-Methoxyphenylalanine. Retrieved from [Link]
- Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from Baylis-Hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
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(Note: A real image would be used here)